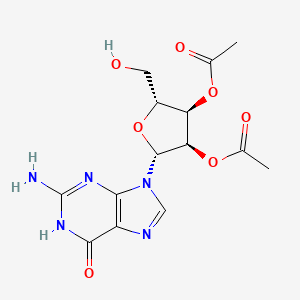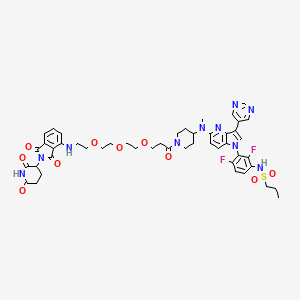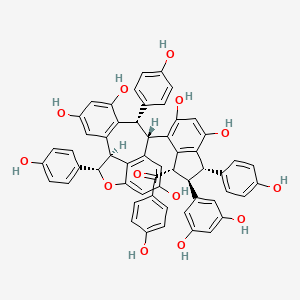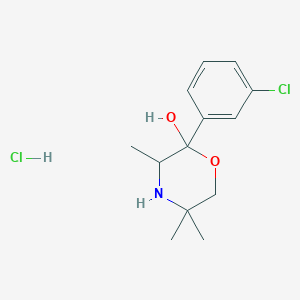
2',3'-di-O-acetylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Di-O-acetylguanosine is a nucleoside analog with the empirical formula C14H17N5O7 and a molecular weight of 367.31 g/mol . It is a derivative of guanosine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This modification enhances its stability and alters its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-di-O-acetylguanosine typically involves the acetylation of guanosine. One common method is the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to selectively acetylate the 2’ and 3’ hydroxyl groups without affecting the nucleobase .
Industrial Production Methods
Industrial production of 2’,3’-di-O-acetylguanosine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Di-O-acetylguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Guanosine.
Oxidation: Various oxidized derivatives of guanosine.
Substitution: Substituted guanosine derivatives.
Scientific Research Applications
2’,3’-Di-O-acetylguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of 2’,3’-di-O-acetylguanosine involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The acetyl groups enhance its stability and cellular uptake, allowing it to exert its effects more efficiently. It targets enzymes involved in nucleic acid metabolism, such as polymerases and nucleases .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Di-O-acetyladenosine
- 2’,3’-Di-O-acetylcytidine
- 2’,3’-Di-O-acetyluridine
Uniqueness
2’,3’-Di-O-acetylguanosine is unique due to its specific modifications at the 2’ and 3’ positions, which confer distinct chemical and biological properties. Compared to other acetylated nucleosides, it has unique interactions with nucleic acid enzymes and distinct stability profiles .
Properties
Molecular Formula |
C14H17N5O7 |
|---|---|
Molecular Weight |
367.31 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H17N5O7/c1-5(21)24-9-7(3-20)26-13(10(9)25-6(2)22)19-4-16-8-11(19)17-14(15)18-12(8)23/h4,7,9-10,13,20H,3H2,1-2H3,(H3,15,17,18,23)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
MESNVKGXLMWATF-QYVSTXNMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)

![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)


![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)


